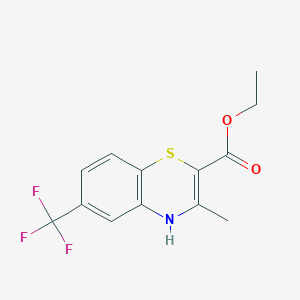![molecular formula C20H21N3O3S2 B14949917 N-(4-methylphenyl)-4-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B14949917.png)
N-(4-methylphenyl)-4-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Methylphenyl)-N-{4-[4-(morpholinosulfonyl)phenyl]-1,3-thiazol-2-yl}amine is a complex organic compound that features a thiazole ring, a morpholinosulfonyl group, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methylphenyl)-N-{4-[4-(morpholinosulfonyl)phenyl]-1,3-thiazol-2-yl}amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone under acidic conditions.
Introduction of the Morpholinosulfonyl Group: The morpholinosulfonyl group can be introduced via a sulfonylation reaction using morpholine and a sulfonyl chloride derivative.
Coupling with Methylphenyl Group: The final step involves coupling the thiazole derivative with a 4-methylphenylamine through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methylphenyl)-N-{4-[4-(morpholinosulfonyl)phenyl]-1,3-thiazol-2-yl}amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
N-(4-Methylphenyl)-N-{4-[4-(morpholinosulfonyl)phenyl]-1,3-thiazol-2-yl}amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and nanomaterials.
Biological Research: It is used in the study of biological pathways and mechanisms due to its complex structure and functional groups.
Industrial Applications: The compound is investigated for its potential use in industrial processes, such as catalysis and chemical synthesis.
Mechanism of Action
The mechanism of action of N-(4-Methylphenyl)-N-{4-[4-(morpholinosulfonyl)phenyl]-1,3-thiazol-2-yl}amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(4-Methylphenyl)-N-{4-[4-(morpholinosulfonyl)phenyl]-1,3-thiazol-2-yl}amine: shares similarities with other thiazole derivatives and sulfonyl-containing compounds.
Thiazole Derivatives: Compounds with a thiazole ring, such as thiamine (vitamin B1) and benzothiazole.
Sulfonyl-Containing Compounds: Compounds with sulfonyl groups, such as sulfonamides and sulfonylureas.
Uniqueness
- The unique combination of a thiazole ring, morpholinosulfonyl group, and methylphenyl group in N-(4-Methylphenyl)-N-{4-[4-(morpholinosulfonyl)phenyl]-1,3-thiazol-2-yl}amine gives it distinct chemical and biological properties.
- Its structural complexity allows for diverse applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H21N3O3S2 |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
N-(4-methylphenyl)-4-(4-morpholin-4-ylsulfonylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C20H21N3O3S2/c1-15-2-6-17(7-3-15)21-20-22-19(14-27-20)16-4-8-18(9-5-16)28(24,25)23-10-12-26-13-11-23/h2-9,14H,10-13H2,1H3,(H,21,22) |
InChI Key |
CQGMCGYYDFLSCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propyl 3-phenylpropanoate](/img/structure/B14949847.png)
![2-Hydroxy-3-nitrobenzaldehyde 1-[4-morpholino-6-(4-toluidino)-1,3,5-triazin-2-YL]hydrazone](/img/structure/B14949852.png)
![2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]acetohydrazide](/img/structure/B14949857.png)
![2-[2-(4-Fluorobenzoyl)hydrazino]-N-(2-methoxyethyl)-2-oxoacetamide](/img/structure/B14949861.png)
![N-{(1E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-(3,5-dibromo-2,4-dihydroxybenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B14949882.png)
methanone](/img/structure/B14949890.png)
![Benzothiazol-6-amine, 2-[2-oxo-2-(1-piperidyl)ethylthio]-](/img/structure/B14949899.png)
![(3E)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}-N-(4-methylphenyl)butanamide](/img/structure/B14949906.png)
![2-(4-ethylphenyl)-3a,3b,4,5,6,7,8,9,9a,9b-decahydro-1H-dicyclopenta[e,g]isoindole-1,3(2H)-dione](/img/structure/B14949914.png)
![N'-[(E)-(2-Methoxyphenyl)methylidene]-2-[methyl(phenyl)amino]acetohydrazide](/img/structure/B14949921.png)

![5-(1,3-benzodioxol-5-yl)-3-hydroxy-4-[(4-methylphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14949936.png)

